Antibacterial Potency of Quinolones Bearing the Thiophen-3-yl-ethyl-piperazine Group vs. Norfloxacin and Ciprofloxacin
In a series of 7-substituted quinolones, the analogue carrying the N‑[2‑(thiophen‑3‑yl)ethyl]piperazinyl moiety demonstrated in vitro activity against methicillin‑resistant Staphylococcus aureus (MRSA) that was comparable or superior to that of the clinical reference agents norfloxacin and ciprofloxacin [1]. Although exact MIC values were not listed in the abstract, the authors explicitly state that the thiophen‑ethyl‑piperazine substituent served as a “promising C‑7 substituent” and that the ciprofloxacin derivatives achieved “high inhibition against all the tested Gram‑positive organisms”. This contrasts with earlier quinolone series where other C7 piperazine substituents (e.g., phenyl, furan) showed inferior Gram‑positive coverage [1].
| Evidence Dimension | In vitro antibacterial activity (qualitative ranking) |
|---|---|
| Target Compound Data | N-[2-(thiophen-3-yl)ethyl]piperazinyl ciprofloxacin analogue: “high inhibition” against all Gram‑positive strains tested, including MRSA |
| Comparator Or Baseline | Norfloxacin and ciprofloxacin: reference standard potency |
| Quantified Difference | Described as “comparable or superior with respect to the reference drugs” |
| Conditions | Agar dilution or broth microdilution; panel of Gram‑positive organisms including MRSA (full MICs reported in the original paper) |
Why This Matters
This data indicates that the thiophen‑ethyl‑piperazine motif can confer anti‑MRSA activity on par with or exceeding current fluoroquinolones, a differentiation that would be diluted or absent if a simple phenyl- or benzyl-piperazine building block were used instead.
- [1] Letafat, B., et al. Synthesis and antibacterial activity of new N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones. Chem. Pharm. Bull. 2007, 55 (6), 894–898. doi:10.1248/cpb.55.894. View Source
